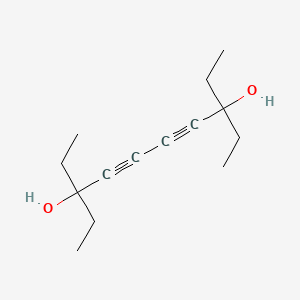
3,8-Diethyldeca-4,6-diyne-3,8-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,8-Diethyldeca-4,6-diyne-3,8-diol is a chemical compound characterized by its unique structure, which includes ethyl groups and hydroxyl groups attached to a deca-4,6-diyne backbone.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,8-Diethyldeca-4,6-diyne-3,8-diol typically involves the coupling of appropriate alkyne precursors under controlled conditions. One common method involves the use of palladium-catalyzed coupling reactions, where the starting materials are subjected to a series of steps including deprotection, coupling, and purification to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar catalytic processes, but optimized for higher yields and cost-effectiveness. The reaction conditions are carefully controlled to ensure the purity and consistency of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
3,8-Diethyldeca-4,6-diyne-3,8-diol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the triple bonds into double or single bonds, leading to different derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) as reducing agents.
Substitution: Reagents such as thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives such as ketones, alcohols, and substituted acetylenic compounds, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
3,8-Diethyldeca-4,6-diyne-3,8-diol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 3,8-Diethyldeca-4,6-diyne-3,8-diol involves its interaction with molecular targets through its hydroxyl and ethyl groups. These interactions can lead to the modulation of biological pathways, resulting in various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparaison Avec Des Composés Similaires
Similar Compounds
3,8-Dimethyldeca-4,6-diyne-3,8-diol: Similar structure but with methyl groups instead of ethyl groups.
Heptadeca-8-en-4,6-diyne-3,10-diol: Another acetylenic diol with a longer carbon chain and different functional groups
Uniqueness
3,8-Diethyldeca-4,6-diyne-3,8-diol is unique due to its specific ethyl and hydroxyl group arrangement, which imparts distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for various applications in research and industry .
Propriétés
Numéro CAS |
36680-76-9 |
|---|---|
Formule moléculaire |
C14H22O2 |
Poids moléculaire |
222.32 g/mol |
Nom IUPAC |
3,8-diethyldeca-4,6-diyne-3,8-diol |
InChI |
InChI=1S/C14H22O2/c1-5-13(15,6-2)11-9-10-12-14(16,7-3)8-4/h15-16H,5-8H2,1-4H3 |
Clé InChI |
VFYAUUMKVBHTGH-UHFFFAOYSA-N |
SMILES canonique |
CCC(CC)(C#CC#CC(CC)(CC)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


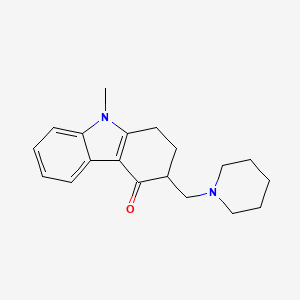
![1-(2-Fluoroethyl)-3-(3,5,7-trimethyltricyclo[3.3.1.13,7]dec-1-yl)urea](/img/structure/B14682112.png)
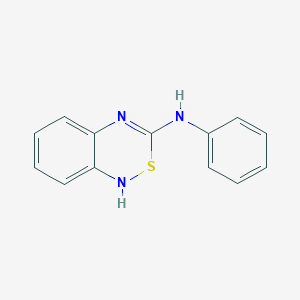




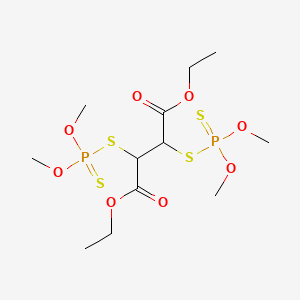
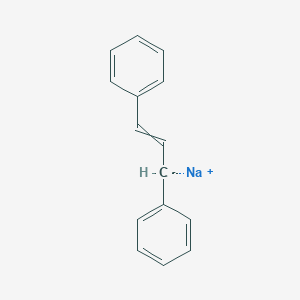

![{4-[Chloro(diphenyl)methyl]phenyl}(phenyl)methanone](/img/structure/B14682164.png)
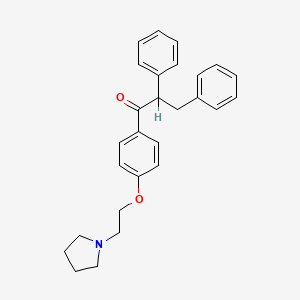
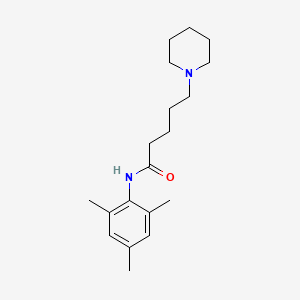
![Isodecane, [methylidynetris(oxy)]tris-](/img/structure/B14682187.png)
